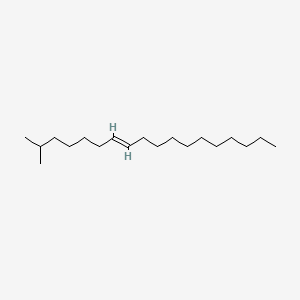

cis-2-Methyl-7-octadecene

Descripción

Overview of Methyl-Branched Alkenes in Natural Product Chemistry

Methyl-branched alkenes are a significant class of hydrocarbons found on the cuticle of insects, where they are major components of the waxy layer. annualreviews.orgresearchgate.net This layer, composed of a complex mixture of lipids including straight-chain alkanes, alkenes, and methyl-branched hydrocarbons, primarily serves to prevent water loss and protect the insect from desiccation. annualreviews.org Beyond this vital waterproofing function, these compounds have evolved to become critical mediators of chemical communication. annualreviews.orgpnas.org

The structural features of methyl-branched alkenes, such as the position of the methyl group and the geometry (cis or trans) of the double bond, create a vast potential for structural diversity. annualreviews.org This complexity allows them to encode a wide range of specific information for inter- and intraspecific signaling. annualreviews.org For instance, cuticular hydrocarbons (CHCs) are used by solitary insects to identify the species and sex of potential mates and by social insects to recognize nestmates, determine caste, and regulate reproductive hierarchies. pnas.org

The introduction of methyl branches and double bonds into a hydrocarbon chain significantly alters its physical properties. A methyl branch can lower the melting point of an alkane, while a double bond can decrease it even more dramatically. researchgate.net This ensures that the cuticular wax layer remains fluid and flexible across a range of ambient temperatures, which is essential for maintaining the permeability of the cuticle. researchgate.net

The biosynthesis of methyl-branched hydrocarbons in most insects occurs in specialized cells called oenocytes. pnas.org The process involves the insertion of a methyl malonyl-CoA unit into a growing fatty acid chain, with the stereochemistry of the methyl branch being controlled by specific enzymes. pnas.org Studies have shown that across nine orders of Insecta, the methyl-branched hydrocarbons produced consistently have the (R)-configuration, indicating a highly conserved and stereoselective biosynthetic pathway. pnas.org

Historical Context of cis-2-Methyl-7-octadecene Discovery and Early Research

The discovery and initial research on this compound are intrinsically linked to the study of the gypsy moth, Lymantria dispar. In 1970, the sex pheromone of this major forest pest was identified as cis-7,8-epoxy-2-methyloctadecane, a compound that was named disparlure. mdpi.compsu.edu During the efforts to identify the pheromone, researchers also sought to find its biological precursor. This led to the successful isolation and identification of an olefin from the female moth extract which, upon epoxidation, yielded the biologically active disparlure. researchgate.net

Through methods including microozonolysis, thin-layer chromatography (TLC), and mass spectral analysis, this precursor olefin was identified as this compound. researchgate.net Further research confirmed its presence in the hemolymph (the insect equivalent of blood) of female gypsy moths, suggesting it is biosynthesized and then transported to the pheromone gland. iastate.eduresearchgate.net In the pheromone gland, the alkene is converted into the epoxide, (+)-disparlure, before being released. researchgate.net

Early research also focused on the synthesis of this compound as a key intermediate for producing synthetic disparlure for pest management applications. One of the more stereoselective methods developed in the mid-1970s involved a Wittig reaction between isooctyltriphenylphosphonium bromide and undecanal to produce (Z)-2-methyl-7-octadecene. mdpi.com This synthetic olefin could then be epoxidized to yield disparlure. mdpi.com

Studies have also explored the behavioral effects of this compound. It was found that when released into the atmosphere along with disparlure, it could modify the behavior of male gypsy moths. oup.com In some contexts, the olefin itself was found to act as a behavioral antagonist, reducing the trap catch of lures baited with the synthetic pheromone. psu.edu This highlighted the complex role of pheromone precursors and related compounds in modulating insect communication. The compound has also been identified as a component of the sex pheromone blend of the nun moth, Lymantria monacha, where it acts in synergy with other compounds to ensure species-specific attraction. mdpi.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₈ | nih.govnist.gov |

| Molecular Weight | 266.5 g/mol | nih.govnist.gov |

| CAS Registry Number | 35354-39-3 | nih.govnist.gov |

| IUPAC Name | (7Z)-2-Methyl-7-octadecene | nist.gov |

| Synonyms | Disparlure olefin, 2-Methyl-(Z)-7-octadecene | nist.gov |

| Classification | Fatty Acyl [FA], Hydrocarbon [FA11] | nih.gov |

Table 2: Selected Research Findings on this compound

| Organism/System | Finding | Significance | Reference(s) |

|---|---|---|---|

| Lymantria dispar (Gypsy Moth) | Identified as the biological precursor to the sex pheromone, disparlure. | Elucidated the biosynthetic pathway of a major insect pheromone. | researchgate.net |

| Lymantria dispar (Gypsy Moth) | Found in the hemolymph, transported to the pheromone gland for epoxidation. | Provided insight into pheromone production and transport in insects. | iastate.eduresearchgate.net |

| Lymantria dispar (Gypsy Moth) | Acts as a behavioral antagonist, reducing male attraction to pheromone traps when added. | Demonstrated the complex role of precursors in modulating chemical signals. | psu.edu |

| Lymantria monacha (Nun Moth) | A key component of the multi-chemical sex pheromone blend. | Highlights its role as an active signaling molecule, not just a precursor, ensuring species-specific communication. | mdpi.com |

| Adonsonia digitata (Baobab) | Isolated from leaf extract. | Indicates its presence in the plant kingdom, suggesting broader natural distribution. | researchgate.net |

Propiedades

Número CAS |

35354-39-3 |

|---|---|

Fórmula molecular |

C19H38 |

Peso molecular |

266.5 g/mol |

Nombre IUPAC |

(E)-2-methyloctadec-7-ene |

InChI |

InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13+ |

Clave InChI |

XDBKLFODBADBED-BUHFOSPRSA-N |

SMILES |

CCCCCCCCCCC=CCCCCC(C)C |

SMILES isomérico |

CCCCCCCCCC/C=C/CCCCC(C)C |

SMILES canónico |

CCCCCCCCCCC=CCCCCC(C)C |

Otros números CAS |

51050-50-1 |

Sinónimos |

2-methyl-7-octadecene 2-methyloctadec-7-ene 2me-Z7-18Hy |

Origen del producto |

United States |

Natural Biogenesis and Ecological Presence of Cis-2-methyl-7-octadecene

The formation of cis-2-Methyl-7-octadecene in biological systems is a fascinating example of specialized metabolic processes. Its biosynthesis involves a series of precise enzymatic reactions, starting from common lipid precursors.

Enzymatic Desaturation and Decarboxylation Mechanisms

The biosynthesis of this compound is a multi-step process that involves key enzymatic reactions. In the gypsy moth, Lymantria dispar, the pathway begins with the amino acid valine, which provides the carbons for the initial chain, including the characteristic methyl branch. researchgate.netnih.govpnas.orgnih.govpnas.org This is followed by chain elongation to produce a 19-carbon fatty acyl chain. researchgate.netnih.govpnas.orgpnas.org A critical step is the introduction of a double bond by a specific desaturase enzyme. researchgate.netnih.govpnas.orgpnas.org In the case of L. dispar, an unusual Δ12 desaturase acts on the methyl-branched substrate to form 18-methyl-(Z)12-nonadecenoate. researchgate.netpnas.orgpnas.org The final step to yield the hydrocarbon this compound is a decarboxylation reaction, which removes a carboxyl group from the fatty acid precursor. researchgate.netpnas.orgpnas.org

Precursor Lipid Metabolism and Intermediates in Organisms

The biosynthetic pathway of this compound is intrinsically linked to lipid metabolism. The process initiates with fundamental building blocks derived from fatty acid synthesis. In the gypsy moth, it has been demonstrated that the alkene precursor, this compound, is likely synthesized in oenocyte cells associated with abdominal epidermal cells. researchgate.netpnas.orgpnas.org Following its synthesis, this hydrocarbon is transported through the hemolymph, likely by a carrier protein such as lipophorin, to the pheromone gland. researchgate.netpnas.orgpnas.org In the pheromone gland, it can then be further metabolized, for instance, into the epoxide disparlure in L. dispar. researchgate.netpnas.orgpnas.org

Endogenous Production and Secretion in Arthropods

This compound plays a significant role as a semiochemical in various arthropod species, most notably as a sex pheromone component or precursor in moths of the genus Lymantria.

Identification as a Sex Pheromone Component or Precursor in Lepidoptera

This compound has been identified as a crucial element in the chemical communication systems of several economically important moth species.

Lymantria monacha (Nun Moth): In European populations, this compound is a synergistic component of the sex pheromone blend, enhancing the attractiveness of the primary components. researchgate.netmdpi.comagriculturejournals.cz Field trials have shown that a blend containing (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene in a 10:10:1 ratio is highly effective in attracting male nun moths. mdpi.com In some Japanese populations, it is considered a major pheromone component. researchgate.net

Lymantria dispar (Gypsy Moth): In this species, this compound serves as the direct precursor to the primary sex pheromone, disparlure ((+)-cis-7,8-epoxy-2-methyloctadecane). researchgate.netpnas.orgpnas.organnualreviews.org While it is a necessary intermediate in the biosynthesis of the attractant, the olefin itself can act as a behavioral antagonist when present at the pheromone source, inhibiting the attraction of males. psu.edumdpi.com

Lymantria lucescens: This species utilizes this compound as its primary sex pheromone. usda.govdntb.gov.uacambridge.org

Lymantria xylina (Casuarina Moth): While the primary pheromone component is cis-7,8-epoxy-2-methyleicosane, studies have investigated the potential role of related compounds, including the C18 analog, this compound, in its chemical communication, though it is not a primary attractant. researchgate.netresearchgate.net

Lymantria obfuscata (Indian Gypsy Moth): For this species, (Z)-2-methyloctadec-7-ene is a key component of the sex pheromone, working in conjunction with (+)-disparlure to attract males. nih.gov The two-component pheromone distinguishes it from the single-component pheromone of L. dispar. nih.gov

Stereochemical Purity and Isomeric Ratios in Natural Extracts

The biological activity of pheromones is often highly dependent on their stereochemistry. In the case of Lymantria dispar, while this compound is the precursor, the final active epoxide, disparlure, is the (+)-(7R,8S)-stereoisomer. researchgate.netpnas.orgpnas.org The presence of the (-) enantiomer can be inhibitory to male response. pnas.org The precise stereoisomeric ratio of this compound itself in natural extracts is less frequently the focus of study, as its primary role in this species is as a biosynthetic intermediate. However, for species where the olefin is the active pheromone, the specific cis (Z) geometry of the double bond is crucial for its activity. nih.gov

Phytochemical Detection in Diverse Plant Species

Interestingly, this compound is not exclusive to the animal kingdom. It has also been identified as a phytochemical constituent in a variety of plant species.

Mollugo cerviana: GC-MS analysis of the whole plant extract of this medicinal herb has revealed the presence of this compound, also referred to as Disparlure olefin. ijghc.com

Kandelia candel: This mangrove plant is another species in which this compound has been detected among its phytochemicals. vliz.be

Chrysanthemum morifolium: Analysis of volatile compounds from certain cultivars of this popular flowering plant has identified this compound. nih.gov

Baobab Leaf Extract: Research on the chemical components of baobab leaf extract has led to the characterization of this compound as one of its constituents. researchgate.net

Presence in Extracts of Cassia auriculata, Adonsonia digitata, Kandelia candel, and Rabdosia lophanthoides

Environmental and Food Matrix Detection

Beyond its biogenesis in plants, this compound has been detected as a volatile organic compound (VOC) in food products and in the chemical profiles of other materials, indicating its release into the environment under certain conditions.

Table 3: Detection of this compound in Cooked Rice

| Food Matrix | Condition | Analytical Method | Finding | Reference |

|---|

The compound this compound has also been identified in the volatile profiles of materials from other sources, particularly as a product of thermal decomposition. For instance, it was detected among the pyrolysis products of dry sewage sludge in a study investigating bio-oil production. The analysis of the bio-oil via GC-MS showed this compound as one of the aliphatic compounds formed during the fast pyrolysis process.

Furthermore, it has been found in the humic acid fraction of soil that was amended with biochar. researchgate.net The study suggested that its presence, along with other n-alkenes, likely originates from the epicuticular waxes of the plant material from which the biochar was made. researchgate.net In another context, analysis of soluble species from oily sludge using solvent extraction also identified this compound as a constituent. acs.org

Table 4: Detection of this compound in Material VOC Profiles

| Material Source | Condition | Analytical Method | Finding | Reference |

|---|---|---|---|---|

| Dry Sewage Sludge | Fast Pyrolysis | GC-MS | Identified in resulting bio-oil | |

| Soil Humic Acids | Amended with Biochar | Py-GC/MS | Identified as a plant-derived compound | researchgate.net |

Advanced Chemical Synthesis Strategies for Cis-2-methyl-7-octadecene and Its Derivatives

Stereocontrolled and Enantioselective Synthesis Approaches

The precise arrangement of atoms in cis-2-Methyl-7-octadecene is paramount for its function. Therefore, synthetic strategies that control the stereochemistry of the molecule are of utmost importance.

The Wittig reaction is a cornerstone in alkene synthesis, enabling the conversion of aldehydes or ketones into alkenes. libretexts.orgmasterorganicchemistry.com The geometry of the resulting double bond is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org For the synthesis of Z-alkenes like this compound, non-stabilized ylides are typically employed. organic-chemistry.orgwikipedia.org

A classic approach involves the reaction of isooctyltriphenylphosphonium bromide with a suitable base to generate the corresponding ylide. mdpi.com This ylide then reacts with undecanal in a Wittig reaction to produce (Z)-2-methyl-7-octadecene. mdpi.com To enhance the selectivity for the Z-isomer, modifications to the reaction conditions can be implemented. For instance, conducting the reaction in specific solvents like dimethylformamide (DMF) in the presence of iodide salts, such as lithium iodide or sodium iodide, can significantly favor the formation of the Z-alkene. wikipedia.org

The mechanism of the Wittig reaction is thought to proceed through the formation of an oxaphosphetane intermediate. libretexts.orglibretexts.org The stereochemical outcome is determined by the relative rates of formation and decomposition of the diastereomeric betaine or oxaphosphetane intermediates. For non-stabilized ylides, the kinetic pathway leading to the cis-alkene is generally favored.

Table 1: Key Features of the Wittig Reaction for Z-Alkene Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde/Ketone and a Phosphorus Ylide |

| Ylide Type for Z-Alkene | Non-stabilized ylide (e.g., R = alkyl) organic-chemistry.org |

| Key Intermediate | Oxaphosphetane libretexts.orglibretexts.org |

| Stereoselectivity Control | Dependent on ylide stability and reaction conditions organic-chemistry.orgwikipedia.org |

| Conditions for High Z-Selectivity | Use of non-stabilized ylides, specific solvents (e.g., DMF), and salt additives (e.g., LiI) wikipedia.org |

Alkylation reactions offer an alternative and sometimes more environmentally friendly route to this compound. A notable advancement in this area is the use of lithium iodide (LiI) as a catalyst in solvents like diglyme. mdpi.comresearchgate.net This method is part of a "green synthesis" approach, which emphasizes the use of less hazardous substances and more efficient processes. mdpi.com

In this strategy, a suitable alkyl halide or tosylate is coupled with an appropriate organometallic reagent. The use of lithium iodide can facilitate this coupling, leading to higher yields and selectivity. mdpi.com For example, a study on the synthesis of pheromone components for the nun moth (Lymantria monacha) highlighted an innovative alkylation step catalyzed by lithium iodide, which was part of a simplified three-step process aimed at being more cost-effective and environmentally benign. mdpi.comresearchgate.net Research has shown that coupling reactions with substrates having functional groups at the R-Br position can achieve yields greater than 91%. mdpi.com

Lithium iodide's effectiveness can be attributed to its ability to act as a nucleophilic catalyst and to activate substrates. In some cases, the coordinating effect of the lithium ion is thought to play a role in controlling the stereochemistry of the reaction. manac-inc.co.jp

Table 2: Comparison of Alkylation Strategies

| Alkylation Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Improved Green Synthesis | Lithium Iodide | Diglyme | Higher yields, environmentally friendly, cost-effective | mdpi.comresearchgate.net |

| General Alkene Synthesis | Alkali Iodides (e.g., KI) with Protic Acid (e.g., H₃PO₄) | Varies | In situ generation of HI for hydroiodination | manac-inc.co.jp |

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has emerged as a versatile tool for the synthesis of complex alkenes. Cross-metathesis, in particular, involves the reaction of two different alkenes to form new alkene products. organic-chemistry.org This technique can be applied to the synthesis of this compound by reacting appropriate smaller olefin precursors.

The choice of catalyst is critical for the success of metathesis reactions. Ruthenium-based catalysts, such as Grubbs catalysts, are widely used. organic-chemistry.orgd-nb.info The development of "second-generation" Grubbs catalysts has led to improved performance and broader applicability. tandfonline.com

For the synthesis of this compound, a potential cross-metathesis approach could involve reacting 1-dodecene with 7-methyl-1-octene. prepchem.com The selectivity of the reaction to favor the desired cross-coupled product over self-metathesis products is a key challenge that can be addressed by using alkenes with different reactivities. organic-chemistry.org

Furthermore, the stereoselectivity of the metathesis reaction can be influenced by the catalyst structure. While many ruthenium catalysts tend to produce the more thermodynamically stable trans-isomer, recent research has focused on developing catalysts that favor the formation of the kinetic cis-product. nih.govgoogle.com For example, ruthenium catalysts bearing cyclic (alkyl)(amino)carbenes (CAACs) have shown increased selectivity for the formation of Z-olefins in certain cross-metathesis reactions. nih.gov

Alkylation Strategies (e.g., Lithium Iodide Catalysis for Green Synthesis)

Asymmetric Epoxidation Pathways Utilizing this compound as a Substrate

Once this compound is synthesized, it can serve as a substrate for further transformations, such as asymmetric epoxidation to produce chiral epoxides like disparlure. researchgate.netresearchgate.net Asymmetric epoxidation introduces an oxygen atom across the double bond in a stereoselective manner, yielding a specific enantiomer of the epoxide.

One approach to the asymmetric epoxidation of this compound involves the use of chiral dioxiranes generated in situ from chiral ketones. researchgate.netresearchgate.net For instance, the use of (+)-3-(trifluoroacetyl)camphor or R(+)- and S(−)-3-methoxy-3-phenyl-4,4,4-trifluoro-butan-2-one as precursors for chiral dioxiranes has been shown to achieve the asymmetric epoxidation of this compound, albeit with enantiomeric excesses (ee) in the range of 12–20%. researchgate.netresearchgate.netresearchgate.net

Another method involves using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), for the epoxidation. mdpi.comgoogle.com While this method is effective for epoxidation, achieving high enantioselectivity often requires the use of a chiral catalyst or a chiral directing group. A patent describes a synthesis method where this compound undergoes a cyclization reaction with a peroxyacid (e.g., peroxyformic acid, peracetic acid, m-CPBA) to yield cis-7,8-epoxy-2-methyloctadecane. google.com

The development of highly enantioselective epoxidation methods for unfunctionalized olefins like this compound remains an active area of research, with the goal of producing enantiomerically pure epoxides for applications in pheromone-based pest management.

Methodological Advancements in Synthetic Yield and Purity Optimization for this compound Production

Optimizing the yield and purity of this compound is crucial for its practical application, particularly in the synthesis of pheromones where isomeric purity can significantly impact biological activity.

One strategy to improve yield and purity is to develop synthetic routes that avoid the formation of the undesired trans-isomer. A patent application details a synthesis method for this compound that reportedly circumvents the generation of the trans-isomer, thereby enhancing the yield and purity of the subsequent epoxidation product, cis-7,8-epoxy-2-methyloctadecane. google.com The described method claims to achieve a yield of over 90% and a purity of over 99% for the final epoxide. google.com

The purification of the final product is also a critical step. Techniques such as flash chromatography are often employed to separate the desired product from byproducts and unreacted starting materials. mdpi.com

Recent advancements in chemical synthesis, such as the use of automated flow reactors and machine learning algorithms, are poised to revolutionize reaction optimization. semanticscholar.orgbeilstein-journals.org These high-throughput methods allow for the rapid screening of a wide range of reaction parameters (e.g., catalyst, solvent, temperature, stoichiometry) to identify the optimal conditions for maximizing yield and purity. semanticscholar.org While not yet specifically reported for this compound, the application of these technologies holds significant promise for the efficient and sustainable production of this important chemical.

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| (Z)-2-Methyl-7-octadecene | |

| Disparlure | |

| cis-7,8-Epoxy-2-methyloctadecane | |

| Isooctyltriphenylphosphonium bromide | |

| Undecanal | |

| Lithium iodide | |

| Sodium iodide | |

| 1-Dodecene | |

| 7-Methyl-1-octene | |

| (+)-3-(Trifluoroacetyl)camphor | |

| R(+)-3-Methoxy-3-phenyl-4,4,4-trifluoro-butan-2-one | |

| S(−)-3-Methoxy-3-phenyl-4,4,4-trifluoro-butan-2-one | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | |

| Peroxyformic acid |

Sophisticated Analytical Methodologies for Cis-2-methyl-7-octadecene Characterization

Comprehensive Spectroscopic Elucidation

Spectroscopic methods are fundamental in the structural elucidation of cis-2-Methyl-7-octadecene, offering a non-destructive means to probe its atomic and molecular properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the position of the double bond.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the olefinic protons (–CH=CH–) of the cis double bond typically exhibit a multiplet around δ 5.38 ppm. mdpi.com The protons on the carbons adjacent to the double bond appear as a multiplet in the range of δ 2.01–2.09 ppm. mdpi.com The protons of the methyl groups at the C2 position and the terminal methyl group are observed as a doublet and a triplet, respectively, in the upfield region of the spectrum, typically between δ 0.86-0.92 ppm. mdpi.comgoogle.com The remaining methylene (–CH₂–) protons of the long alkyl chain produce a broad multiplet between δ 1.26–1.36 ppm. mdpi.com The coupling constant (J-value) for cis-vinylic protons generally falls within the range of 6–14 Hz, which helps to confirm the cis geometry of the double bond. wikipedia.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. The carbons of the cis-double bond (C7 and C8) resonate in the downfield region, typically around 129.9 ppm. mdpi.comlibretexts.org The sp³ hybridized carbons of the long alkyl chain appear in the upfield region. Specifically, the carbons of the methyl groups at the C2 position and the terminal end of the chain have distinct chemical shifts. The remaining methylene carbons produce a series of signals in the range of approximately 14 to 39 ppm. mdpi.com For instance, a patent for the synthesis of this compound reported ¹³C NMR (100 MHz, CDCl₃) shifts at δ 129.9(2C), 38.9, 31.9, 31.6, 30.0, 29.8, 29.7(2C), 29.6, 29.4, 29.3, 28.0, 27.2, 27.1, 22.7, 22.6, 14.1(2C). mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | ~5.38 (m) | Olefinic protons (-CH=CH-) | mdpi.com |

| ¹H | ~2.01-2.09 (m) | Allylic protons (-CH₂-CH=) | mdpi.com |

| ¹H | ~1.26-1.36 (m) | Methylene protons (-CH₂-) | mdpi.com |

| ¹H | ~0.86-0.92 (m) | Methyl protons (-CH₃) | mdpi.comgoogle.com |

| ¹³C | ~129.9 | Olefinic carbons (=CH-) | mdpi.com |

| ¹³C | ~14-39 | Aliphatic carbons (-CH₂-, -CH₃) | mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The key absorption bands confirm the presence of the cis-alkene and alkane portions of the molecule.

The characteristic IR absorptions for alkenes include:

=C-H Stretch: A peak is observed in the region of 3000-3100 cm⁻¹, which is characteristic of the C-H stretch of the sp² hybridized carbons of the double bond. wpmucdn.comspectroscopyonline.com

C=C Stretch: A medium to weak absorption band appears around 1630-1680 cm⁻¹ for the carbon-carbon double bond stretch. wpmucdn.comspectroscopyonline.com For cis-disubstituted alkenes specifically, this peak is often found between 1630 and 1660 cm⁻¹. spectroscopyonline.com

=C-H Bend (Out-of-Plane): A strong and characteristic absorption for a cis-disubstituted alkene appears in the range of 675-730 cm⁻¹, which corresponds to the out-of-plane bending of the vinylic C-H bonds. wpmucdn.combiomaterial.com.br This band is particularly useful for distinguishing cis isomers from their trans counterparts. wpmucdn.com

C-H Stretch (Alkyl): Strong absorptions due to the C-H stretching of the alkane backbone are present in the 2850-2960 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Alkene (=C-H) | Stretch | 3000-3100 | wpmucdn.comspectroscopyonline.com |

| Alkene (C=C) | Stretch | 1630-1660 (cis) | spectroscopyonline.com |

| Alkene (=C-H) | Out-of-plane bend | 675-730 (cis) | wpmucdn.combiomaterial.com.br |

| Alkane (C-H) | Stretch | 2850-2960 | libretexts.org |

High-Resolution Mass Spectrometry (MS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. google.com The molecular weight of this compound (C₁₉H₃₈) is 266.5050 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. For long-chain alkenes, the molecular ion peak is often visible, though it may be weak. whitman.edu The fragmentation of alkenes typically involves cleavage of the C-C bonds. Common fragments for alkenes are observed at m/z values corresponding to [CₙH₂ₙ]⁺ and [CₙH₂ₙ₋₁]⁺ series. whitman.edu In the mass spectrum of a related compound, 2-methyloctadecyne, a strong fragment at m/z 123 was observed, corresponding to a fragment from the isopropyl group side of the molecule. google.com For this compound, characteristic fragment ions would arise from cleavage at various points along the aliphatic chain. The NIST Mass Spectrometry Data Center lists top m/z peaks for this compound at 43, 41, and 56. nih.gov

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating this compound from complex mixtures and for determining its purity, including its enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of this compound in various matrices. mdpi.comresearchgate.net In GC, the compound is separated from other components of a mixture based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a "fingerprint" for identification. msu.edu

The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are used to confirm the presence of this compound. For example, in an analysis of Kandelia candel bark extract, this compound was identified with a retention time of 25.99 minutes. sciensage.info The Kovats retention index, a more standardized measure, is also used for identification. nih.gov The use of different GC columns can aid in the separation of isomers. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC-based Methods)

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. csfarmacie.czphenomenex.com

The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase. phenomenex.com Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. phenomenex.comresearchgate.net The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. researchgate.netchromatographyonline.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. While specific HPLC methods for the enantiomeric separation of this compound are not widely detailed in the provided search results, the general principles of chiral HPLC are well-established for separating chiral compounds. researchgate.netbocsci.com

Coupled Bioanalytical Detection Systems for Behavioral Activity

Coupled bioanalytical detection systems are powerful tools for identifying biologically active volatile compounds within complex mixtures. These systems integrate a high-resolution separation technique, such as gas chromatography, with a highly sensitive biological detector, like an insect antenna. This combination allows for the precise pinpointing of which specific chemical components in a sample elicit a physiological or behavioral response in a target organism.

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Electrophysiological Response Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a sophisticated analytical technique used to determine which volatile chemical compounds, present in a sample, are detected by an insect's antenna. The methodology involves separating a complex mixture of volatile compounds using a gas chromatograph (GC). The effluent from the GC column is then split into two paths. One path leads to a standard chemical detector, such as a Flame Ionization Detector (FID), which records the chemical profile of the sample, showing all the separated compounds. The other path directs the separated compounds over an excised insect antenna, which serves as a biological detector.

As the volatile compounds pass over the antenna, any compound that the antennal receptors can detect will cause a change in the electrical potential across the antenna. This electrophysiological response, known as an electroantennogram (EAG), is recorded. By simultaneously displaying the outputs from both the FID and the EAD, researchers can precisely align the electrophysiological responses with the specific chemical compounds that elicited them.

In the study of insect chemical ecology, GC-EAD is instrumental in identifying pheromones and other semiochemicals. Research on lymantriid moths has utilized this technique to investigate the behavioral activity of various compounds, including this compound.

Studies on the Indian gypsy moth, Lymantria obfuscata, a species closely related to Lymantria dispar, have employed GC-EAD to analyze the composition of the female's sex pheromone gland extract. nih.gov In these analyses, this compound (referred to as (Z)-2-methyloctadec-7-ene) was identified as one of the most abundant components. nih.gov Furthermore, the GC-EAD results demonstrated that this compound elicited a strong electrophysiological response from the antennae of male L. obfuscata. nih.gov This finding was significant as it indicated that this compound is a behaviorally active compound for this species. nih.gov In contrast, for Lymantria dispar, while the antennae also respond to this olefin, it has been found to act as a behavioral antagonist to the primary pheromone, (+)-disparlure. nih.govoup.comoup.com

The application of GC-EAD has been crucial in differentiating the roles of this compound in these closely related moth species, highlighting its function as a sex pheromone component in L. obfuscata and a pheromone antagonist in L. dispar. nih.gov

Table 1: GC-EAD Analysis of Lymantria obfuscata Female Pheromone Gland Extract

| Compound | Relative Abundance in Gland Extract | Male Antennal Response (GC-EAD) |

| This compound | High | Strong |

| (+)-disparlure | High | Strong |

Ecological and Behavioral Significance of Cis-2-methyl-7-octadecene in Chemical Ecology

Pheromonal Communication in Lepidopteran Systems

Role as a Primary Sex Pheromone Component

For some species of the Lymantria genus, cis-2-Methyl-7-octadecene is the principal, and in some cases, the sole component of the female-produced sex pheromone. Research has identified this compound as the primary sex attractant for males of Lymantria lucescens and Lymantria serva. dntb.gov.uascribd.comwikipedia.org In field studies conducted in India, traps baited with this compound effectively captured males of these species, demonstrating its key role in their reproductive communication. scribd.com The larvae of L. serva are known to feed on Ficus species and Shorea robusta. wikipedia.org

| Species | Role of this compound |

| Lymantria lucescens | Primary Sex Pheromone |

| Lymantria serva | Primary Sex Pheromone |

Function as a Minor Pheromone Component or Synergist in Multicomponent Blends

In contrast to its role as a primary attractant, this compound functions as a crucial synergist in the multicomponent sex pheromone of the nun moth, Lymantria monacha. researchgate.net In both Central European and Japanese populations of L. monacha, this olefin significantly enhances the attractiveness of the primary pheromone components. researchgate.netresearchgate.net Field experiments have shown that blends containing this compound along with other compounds like (±)-Disparlure and (±)-Monachalure result in the highest trap catches for L. monacha males. mdpi.com A specific blend with a 10:10:1 ratio of (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene was found to be highly effective. mdpi.com This synergistic action underscores the importance of precise chemical blends for species-specific mate recognition.

The pheromone blend for L. monacha in Europe is a complex mixture that includes (+)-monachalure, (+)-disparlure, and (Z)-2-methyl-7-octadecene, with an optimal ratio of 10:10:1. usda.gov This blend serves to attract conspecific males while preventing cross-attraction of other Lymantria species. researchgate.net

| Species | Role of this compound | Other Pheromone Components |

| Lymantria monacha | Synergist/Minor Component | (+)-Disparlure, (±)-Monachalure |

Antagonistic or Inhibitory Effects on Conspecific Attraction

Interestingly, the same compound that attracts some Lymantria species acts as a behavioral antagonist or inhibitor for the gypsy moth, Lymantria dispar. nih.gov The female gypsy moth produces this compound, which is the olefinic precursor to its primary sex pheromone, disparlure (cis-7,8-epoxy-2-methyloctadecane). mdpi.comiastate.edu However, the presence of this precursor in lures baited with synthetic disparlure has been shown to reduce the trap catch of male gypsy moths. oup.comannualreviews.orgpsu.edu This inhibitory effect helps to mask the attractiveness of the sex pheromone to males, potentially playing a role in reproductive isolation or mate selection. mdpi.com

The addition of 2-methyl-(Z)-7-octadecene to lures containing the (+) enantiomer of disparlure resulted in a reduction in trap catches of male L. dispar. oup.compsu.edu This suggests that while the epoxide is the primary attractant, its precursor can interfere with the chemical signal. In laboratory studies, female Lymantria obfuscata, a species that uses a two-component pheromone including this compound, were found to be less attractive to male L. dispar, suggesting the antagonistic effect of this compound on the latter species. nih.gov

| Species | Role of this compound | Effect |

| Lymantria dispar (Gypsy Moth) | Antagonist/Inhibitor | Reduces male attraction to the primary pheromone (disparlure) |

Population-Specific Pheromone Composition and Behavioral Response Variation

The functional role of this compound can vary not only between different species but also within a single species across different geographical populations. This is evident in the case of Lymantria monacha. While this compound acts as a synergist in both European and Japanese populations, the relative importance of other components in the pheromone blend differs. researchgate.net For instance, the addition of (+)-disparlure to a blend of (+)-monachalure and 2me-Z7-18Hy increased the attractiveness of lures by a factor of 20 in Bohemia (Central Europe), but only by 1.2 times in Honshu, Japan. researchgate.net

Furthermore, the contrasting roles of this compound in L. obfuscata (as a pheromone component) and L. dispar (as an antagonist) may be explained by the different compositions of the lymantriid communities they inhabit. nih.gov This suggests that interspecific competition and the need for reproductive isolation can drive the evolution of pheromone blends and the behavioral responses they elicit.

Applied Research in Integrated Pest Management (IPM)

The distinct and often species-specific behavioral responses elicited by this compound make it a valuable tool in Integrated Pest Management (IPM) programs for various Lepidopteran pests.

Development of Semiochemical-Based Monitoring and Trapping Tools

Semiochemicals, including sex pheromones and their components, are highly efficient and environmentally friendly tools for monitoring and managing pest populations. mdpi.com Because of their species-specificity and non-toxicity to non-target organisms, they are widely used for population monitoring, mating disruption, and mass trapping. mdpi.com

The identification of this compound as a key component in the pheromone systems of several Lymantria species has led to the development of more effective and specific lures for monitoring and trapping. For instance, for the nun moth, L. monacha, lures containing a blend of (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene have demonstrated high efficacy in field trapping. mdpi.com The development of such multi-component lures is crucial for accurately monitoring populations of this significant forest defoliator. mdpi.comblaypublishers.com

For detection surveys of multiple exotic lymantriine moth species, understanding the antagonistic effects of certain pheromone components is critical. For example, to prevent the inhibitory effect of the L. monacha pheromone blend (which contains this compound) on the attraction of L. dispar to its own pheromone, a trap spacing of at least 15 meters is recommended. cambridge.org This illustrates how detailed knowledge of chemical ecology informs the practical application of semiochemicals in pest management strategies.

Strategies for Mating Disruption and Behavioral Control in Forest Entomology

The chemical compound this compound, an olefin, plays a significant and often complex role in the chemical ecology of several forest insects, particularly within the genus Lymantria. Its application in behavioral control strategies primarily revolves around its function as a behavioral antagonist or inhibitor for certain pest species, most notably the gypsy moth, Lymantria dispar. This compound is a natural biosynthetic precursor to disparlure, the potent sex pheromone of the female gypsy moth. usda.gov Research has demonstrated that while it is a necessary building block for the pheromone, its presence alongside the final attractant can significantly disrupt the mating communication of L. dispar.

Strategies for behavioral control in forest entomology have explored the use of this compound as an agent to reduce the success of male moths in locating females. The primary mechanism of action is the inhibition of the male moth's attraction to the sex pheromone. mdpi.com When released from the same source, the olefin suppresses the male's response to both live calling females and traps baited with synthetic pheromone. usda.gov This inhibitory effect forms the basis of its potential use in mating disruption, a technique aimed at permeating the atmosphere with a chemical signal that confuses males and prevents them from finding mates.

Field studies have consistently shown that adding this compound to lures containing the attractive (+)-enantiomer of disparlure leads to a significant reduction in the number of male gypsy moths captured. researchgate.netpsu.edu This suggests that the olefin acts as a behavioral antagonist, interfering with the normal sequence of behaviors a male must perform to locate a pheromone source. psu.edu The antagonistic effect is not limited to synthetic lures; the olefin has also been reported to lower trap catch when emitted in conjunction with racemic disparlure. annualreviews.org Interestingly, some studies have noted that the compound may also increase the general searching behavior of males, though this does not translate to successful location of the pheromone source. usda.gov

The precise role of this compound can be species-specific, which is a critical consideration in forest entomology. While it is a potent inhibitor for Lymantria dispar, it serves as the primary sex pheromone for other, allopatric Lymantria species, such as L. lucescens and L. serva. science.gov Furthermore, in the case of the nun moth, Lymantria monacha, a sympatric species to L. dispar in Eurasia, field trials have revealed that a specific blend containing (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene in a 10:10:1 ratio exhibited the highest attraction efficiency for male nun moths. mdpi.com This highlights the nuanced and species-dependent activity of the compound, which can be exploited for targeted monitoring and control strategies. For instance, the antagonistic effect of the nun moth pheromone blend (which includes the olefin) on gypsy moth attraction decreases as the distance between traps increases, a factor that must be considered when monitoring for multiple invasive species. cambridge.org

The development of effective behavioral control strategies using this compound relies on a thorough understanding of these species-specific responses and the optimal blend and deployment tactics to achieve the desired outcome, whether it be mating disruption, population monitoring, or mass trapping.

Research Findings on the Inhibitory Effect of this compound on Lymantria dispar

Field experiments provide quantitative evidence of the inhibitory effects of this compound on the attraction of male gypsy moths. The following table summarizes the results from a study that tested the attractancy of the synthetic pheromone (+)-disparlure when combined with its olefin precursor.

| Treatment | Dispenser Loading (µg) | Mean No. Males/Trap |

|---|---|---|

| Unbaited Control | 0 | 0.2 |

| (+)-Disparlure | 10 | 29.2 |

| (+)-Disparlure + Olefin | 10 + 10 | 10.4 |

The data clearly demonstrate that the addition of an equal amount of 2-methyl-(Z)-7-octadecene to the (+)-disparlure lure resulted in a nearly threefold reduction in the mean number of captured male moths, confirming its role as a significant behavioral inhibitor. psu.edu

Wider Research Contexts and Future Directions for Cis-2-methyl-7-octadecene

Exploration of Novel Biological Activities Beyond Pheromonal Roles (e.g., Antioxidant Potential)

While primarily recognized for its role in insect communication, recent studies have begun to uncover other potential biological activities of cis-2-Methyl-7-octadecene. A notable area of this exploration is its antioxidant potential.

A study investigating the phytochemical composition of Adansonia digitata (Baobab) leaf extract identified this compound as one of the constituent compounds. researchgate.netresearchgate.net The research highlighted that the isolated compounds, including this compound, demonstrated significant antioxidant potential. researchgate.netresearchgate.net This finding is significant as it suggests a possible ecophysiological role for the compound within the plant, and opens up possibilities for its application in contexts unrelated to insect pheromones. The antioxidant activity was determined using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) assay, a common method for evaluating the free-radical scavenging ability of a compound. researchgate.net

Further research has identified this compound in the extracts of other plants, such as the mangrove Kandelia candel and in the tea infusion of France Rose Buds, although its specific biological functions in these plants were not the primary focus of these studies. sciensage.infoitjfs.com The presence of this compound in various plant species hints at broader, yet to be fully understood, biological roles. For instance, its occurrence in cranberry plant byproducts has also been noted. epa.gov

Table 1: Documented Biological Activity of this compound Beyond Pheromonal Roles

| Biological Activity | Source Organism | Research Finding | Citation |

| Antioxidant Potential | Adansonia digitata (Baobab) | Isolated compound showed significant antioxidant activity in DPPH assay. | researchgate.netresearchgate.net |

Interdisciplinary Research on Chemical Signaling Evolution and Specificity

The role of this compound as a semiochemical provides a compelling case study for the evolution of chemical communication. Interdisciplinary research, combining analytical chemistry, electrophysiology, and evolutionary biology, is shedding light on how the production and perception of this signal have diverged among different species.

In the gypsy moth, Lymantria dispar, this compound is a precursor to the primary sex pheromone, (+)-disparlure. nih.govbohrium.com However, in the closely related Indian gypsy moth, Lymantria obfuscata, this compound itself acts as a crucial component of the two-part sex pheromone, working in conjunction with (+)-disparlure to attract males. mdpi.com This contrast suggests an evolutionary divergence in the pheromone blend and the corresponding male response. Research indicates that while L. dispar males are not attracted to this compound, and it can even act as an antagonist, L. obfuscata males require it for attraction. mdpi.com

This specificity is likely driven by the need for reproductive isolation, especially in regions where different Lymantria species coexist. mdpi.com The evolution of pheromone communication in moths is a complex process, and the case of this compound illustrates how a single compound can be co-opted for different signaling functions in closely related species. slu.se The study of such systems, which often involves the investigation of pheromone receptors and the genetic basis of pheromone production, is a key area of interdisciplinary research. slu.se

Furthermore, in the nun moth, Lymantria monacha, this compound is part of a more complex pheromone blend that helps to prevent cross-attraction from L. dispar males, thereby ensuring the specificity of chemical communication. greenpeace.org

Table 2: Role of this compound in Different Lymantria Species

| Species | Role of this compound | Key Finding | Citation |

| Lymantria dispar (Gypsy Moth) | Pheromone precursor/Antagonist | It is a precursor to the main pheromone, (+)-disparlure, and can inhibit male attraction. nih.govbohrium.commdpi.com | |

| Lymantria obfuscata (Indian Gypsy Moth) | Pheromone component | It is an essential component of the two-part sex pheromone, along with (+)-disparlure. | mdpi.com |

| Lymantria monacha (Nun Moth) | Pheromone component | It is part of a multi-component pheromone that enhances specificity. | greenpeace.org |

Advanced Analytical Strategies for Trace Detection and Quantification in Complex Biological and Environmental Samples

The effective study of this compound, particularly in its role as a pheromone, often requires the detection and quantification of trace amounts of the compound in complex matrices such as air, or extracts from insect glands or plants. This has spurred the development and application of highly sensitive analytical techniques.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful tool that has been instrumental in identifying the biological activity of this compound in various moth species. mdpi.comnih.gov This technique combines the separation capabilities of gas chromatography with the high sensitivity and specificity of an insect's antenna as a detector. Further characterization and structural elucidation are typically achieved using gas chromatography-mass spectrometry (GC-MS). nih.govoup.com

However, the analysis of semiochemicals in environmental air presents significant challenges due to their low concentrations and the heterogeneity of the sample matrix. chromatographyonline.com To address this, novel sampling and preconcentration techniques are being explored. One such advanced strategy is fabric phase sorptive extraction (FPSE), which has been developed for the determination of insect sex pheromones in environmental air, followed by analysis using headspace gas chromatography-mass spectrometry (HS-GC-MS). chromatographyonline.com

The need for real-time monitoring of pheromone concentrations in the field has also led to research into the development of biosensors. researchgate.net These devices aim to provide rapid and sensitive detection of semiochemicals, which could have significant applications in pest management and ecological studies. researchgate.net Furthermore, improvements in existing methods, such as the direct coupling of GC, EAG, and MS (GC-EAG-MS), are being developed to streamline the process of identifying active compounds from complex mixtures. peerj.com

The challenge of detecting and quantifying trace levels of organic compounds is not limited to pheromone research. Similar analytical hurdles are faced in environmental monitoring, where techniques for the analysis of volatile and semi-volatile organic compounds in water and other matrices are continuously being refined. greenpeace.org

Table 3: Analytical Techniques for the Detection and Quantification of this compound

| Technique | Application | Key Advantage | Citation |

| GC-EAD | Identification of biologically active pheromone components | High sensitivity and specificity based on insect antennal response. | mdpi.comnih.gov |

| GC-MS | Structural elucidation and quantification | Provides detailed structural information and allows for quantification. | nih.govoup.com |

| FPSE-HS-GC-MS | Trace detection in environmental air | Novel sampling technique for preconcentration of airborne semiochemicals. | chromatographyonline.com |

| Biosensors | Potential for in-field monitoring | Offers the possibility of real-time detection. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-Methyl-7-octadecene, and how are reaction conditions optimized for reproducibility?

- Methodological Answer : The synthesis of cis-2-Methyl-7-octadecene typically employs catalytic hydrogenation or isomerization of pre-existing alkenes. Key steps include:

- Catalyst Selection : Use of palladium or nickel catalysts for stereoselective hydrogenation to ensure cis-configuration retention .

- Purity Control : Post-synthesis purification via column chromatography or distillation, monitored by GC-MS to verify retention of the cis-isomer .

- Reproducibility : Detailed documentation of solvent systems, temperature gradients, and catalyst loadings in the experimental section, with reference to prior protocols for multistep syntheses .

Q. How is cis-2-Methyl-7-octadecene characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer :

- Spectroscopic Analysis : ¹H/¹³C NMR for confirming double-bond geometry (cis vs. trans) and methyl branching at C2. IR spectroscopy identifies alkene stretching frequencies (~1650 cm⁻¹) .

- Chromatographic Validation : HPLC or GC-MS to assess purity (>95% threshold), with retention indices cross-referenced against known alkenes .

- Quantitative Data : Include melting point ranges and refractive indices in supplementary materials to support identity claims .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, solubility) of cis-2-Methyl-7-octadecene across studies?

- Methodological Answer :

- Systematic Comparison : Tabulate literature data (e.g., from CAS Common Chemistry, PubChem) and identify outliers. Use statistical tools (e.g., Grubbs’ test) to detect anomalous values .

- Experimental Replication : Reproduce conflicting measurements under controlled conditions (e.g., standardized pressure for boiling point determination) .

- Contextual Factors : Assess solvent purity, instrumentation calibration, and environmental controls (humidity/temperature) in original studies to explain discrepancies .

Q. What experimental designs are recommended for studying the stereochemical stability of cis-2-Methyl-7-octadecene under varying thermal or catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor isomerization rates via time-resolved NMR under controlled heating (e.g., 40–100°C) with/without acid/base catalysts .

- DOE (Design of Experiments) : Use factorial designs to test interactions between temperature, catalyst type, and solvent polarity. Response variables include % cis-isomer retention .

- Computational Modeling : Validate experimental kinetics with DFT calculations to identify transition states and activation energies .

Q. How can degradation pathways of cis-2-Methyl-7-octadecene be elucidated, particularly in oxidative environments?

- Methodological Answer :

- Controlled Oxidation : Expose the compound to O₃ or H₂O₂, then analyze products via LC-MS/MS for epoxides or carbonyl derivatives .

- Radical Trapping : Introduce inhibitors (e.g., BHT) during degradation to identify radical-mediated pathways .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation in degradation products .

Q. What advanced spectroscopic or computational methods are suitable for probing the conformational dynamics of cis-2-Methyl-7-octadecene in solution?

- Methodological Answer :

- Dynamic NMR : Variable-temperature NMR to study rotational barriers around the C7-C8 double bond .

- MD Simulations : All-atom molecular dynamics simulations in explicit solvents (e.g., hexane, DMSO) to predict dominant conformers .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomeric populations in chiral derivatives, if applicable .

Guidance for Data Presentation and Reproducibility

- Data Visualization : Use logarithmic scales for kinetic plots and annotate error bars in figures to show measurement variability .

- Supporting Information : Provide raw NMR spectra, chromatograms, and computational input files in supplementary materials to enable replication .

- Ethical Reporting : Disclose conflicts of interest and adhere to CC-BY-NC 4.0 licensing for public-domain data reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.